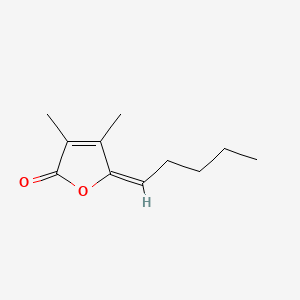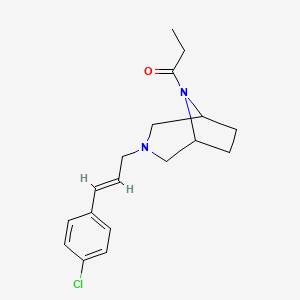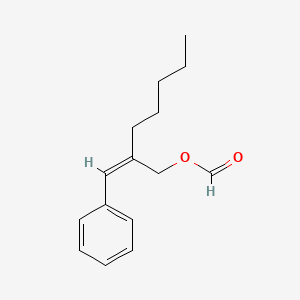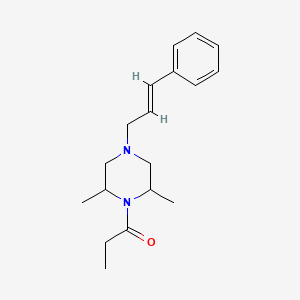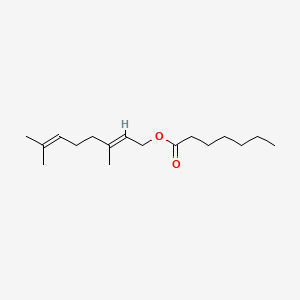
2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-
説明
2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-, also known as DMCM, is a chemical compound that has been widely studied for its potential use in scientific research. DMCM is a cyclohexylidene derivative that is structurally similar to the sedative-hypnotic drug, diazepam. However, unlike diazepam, DMCM does not have any sedative or anxiolytic properties. Instead, DMCM has been found to have a variety of biochemical and physiological effects that make it a valuable tool for scientific research.
作用機序
2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- acts as a positive allosteric modulator of GABA-A receptors, meaning that it enhances the activity of these receptors in the presence of their natural ligand, gamma-aminobutyric acid (GABA). 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the affinity of the receptor for GABA. This leads to an increase in the inhibitory activity of the receptor, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. In addition to its effects on GABA-A receptors, 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has been found to modulate the activity of other neurotransmitter receptors, including NMDA receptors and nicotinic acetylcholine receptors. 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has also been found to have anticonvulsant, antinociceptive, and anxiogenic effects in animal models.
実験室実験の利点と制限
One of the main advantages of 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- as a research tool is its high affinity for GABA-A receptors. This makes it a valuable tool for studying the function of these receptors in vitro and in vivo. However, one limitation of 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- is its relatively low selectivity for GABA-A receptors. 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has been found to bind to a variety of other receptors, including NMDA receptors and nicotinic acetylcholine receptors, which can complicate its use in certain experiments.
将来の方向性
There are a variety of future directions for research on 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-. One area of interest is the development of more selective 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- analogs that can be used to study the function of specific subtypes of GABA-A receptors. Another area of interest is the use of 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- as a tool to study the role of GABA-A receptors in the development of neurological disorders, such as epilepsy and anxiety disorders. Finally, 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- may have potential as a therapeutic agent for the treatment of these disorders, although further research is needed to explore this possibility.
科学的研究の応用
2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has been used extensively in scientific research as a tool to study the function of GABA-A receptors in the brain. GABA-A receptors are a type of neurotransmitter receptor that are involved in the regulation of anxiety, sleep, and other physiological processes. 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has been found to bind to these receptors with high affinity, making it a valuable tool for studying their function.
特性
IUPAC Name |
(E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7,12H,2,6,8-9H2,1,3-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLLBXDECOMIBP-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1C(=C)CCCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1C(=C)CCCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- | |
CAS RN |
35087-49-1 | |
| Record name | 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035087491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




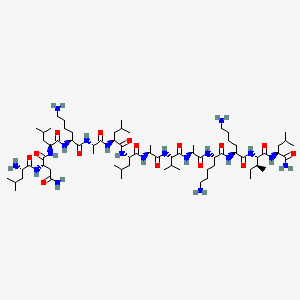


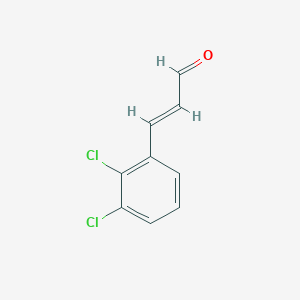

![2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B1623724.png)

